molecular formula C15H22F3N3O3 B11502843 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide

Cat. No.: B11502843
M. Wt: 349.35 g/mol
InChI Key: IMDQPLNVZIYDPQ-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is a synthetic organic compound with the molecular formula C15H22F3N3O3 It is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is formed through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction using cyclohexyl halides.

    Pentanamide Formation: The final step involves the formation of the pentanamide moiety through the reaction of the intermediate with pentanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or trifluoromethyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Cyclohexyl halides, trifluoromethyl iodide, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The imidazolidinone ring provides structural stability and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
  • N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide
  • N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

Uniqueness

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazolidinone ring provides structural rigidity and specificity in molecular interactions. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H22F3N3O3

Molecular Weight

349.35 g/mol

IUPAC Name

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide

InChI

InChI=1S/C15H22F3N3O3/c1-2-3-9-11(22)19-14(15(16,17)18)12(23)21(13(24)20-14)10-7-5-4-6-8-10/h10H,2-9H2,1H3,(H,19,22)(H,20,24)

InChI Key

IMDQPLNVZIYDPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1(C(=O)N(C(=O)N1)C2CCCCC2)C(F)(F)F

Origin of Product

United States

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